(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid
Description
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is a heterocyclic boronic acid derivative featuring a triazole core substituted with methyl groups at the 1- and 5-positions and a boronic acid (-B(OH)₂) moiety at the 4-position. Triazole rings are electron-deficient aromatic systems, and the methyl substituents introduce steric and electronic modifications that influence reactivity, stability, and biological interactions. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions, molecular recognition, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and amines .
Properties
Molecular Formula |
C4H8BN3O2 |
|---|---|
Molecular Weight |
140.94 g/mol |
IUPAC Name |
(1,5-dimethyltriazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H8BN3O2/c1-3-4(5(9)10)6-7-8(3)2/h9-10H,1-2H3 |
InChI Key |
ZXNXEUOJGFAFIA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=N1)C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Methodology:
- Starting materials: Azidomethaneboronates and terminal alkynes.
- Catalyst: Copper sulfate reduced in situ to Cu(I) using sodium ascorbate.
- Solvent system: A mixture of tert-butanol and water (1:1 ratio).
- Reaction conditions: Room temperature, stirring for 2–16 hours depending on the alkyne type.
Reaction Scheme:
Azidomethaneboronate + Terminal Alkyne → (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid
Research Outcomes:
- Yields: 85–99% (highly efficient).
- Selectivity: Confirmed 1,4-disubstituted regioisomer via NMR and 2D spectroscopy.
- Reaction Time: Short (2 hours with propiolic acid or ethyl propiolate), longer for complex alkynes.
Data Table: CuAAC Reaction Conditions and Yields
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|---|
| 1 | 5% CuSO₄ | None | None | Tert-butanol/water (1:1) | Room temp | 2 | 85 | Propiolic acid |
| 2 | 5% CuSO₄ | None | None | Tert-butanol/water (1:1) | Room temp | 2 | 99 | Ethyl propiolate |
| 3 | 5% CuSO₄ | None | None | Tert-butanol/water (1:1) | Room temp | 16 | 85 | Alkynes |
(Source: Reference)
Preparation from 2,5-Dimethoxypyridine Derivatives
Synthesis involving 2,5-dimethoxypyridine is documented in patents and literature, where it serves as a precursor for the triazolylboronic acid derivatives through multi-step reactions, including cross-coupling and cyclization.
Key Steps:
Research Outcomes:
- Yields: Typically high (70–93%) in each step.
- Reaction Conditions: Use of palladium catalysts (e.g., Pd(dba)₂, Pd(OAc)₂) with ligands such as Xantphos or XPhos.
- Advantages: Enables synthesis of complex, functionalized derivatives.
Data Table: Palladium-Catalyzed Cross-Coupling Parameters
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(dba)₂ | Xantphos | Cs₂CO₃ | Toluene/H₂O | 115 | 16 | 99 | |
| 2 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene/H₂O | 115 | 16 | 93 |
(Source: Reference)
Click Chemistry with Boronate Precursors
Recent advances utilize click chemistry to synthesize (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acids from azidomethaneboronates .
Procedure:
- Starting material: Azidomethaneboronates.
- Catalyst: Copper sulfate with sodium ascorbate.
- Reaction: Room temperature, 2–16 hours.
- Outcome: Highly regioselective formation of the 1,5-disubstituted triazole with boronic acid functionality intact.
Research Outcomes:
- Yields: 85–99%.
- Reaction Time: 2 hours with simple alkynes, longer with complex alkynes.
- Confirmation: NMR spectroscopy verified regioselectivity and boron integrity.
Data Table:
| Entry | Starting Material | Terminal Alkyne | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Azidomethaneboronate | Propiolic acid | 2 hours | 99 | Short reaction time |
| 2 | Azidomethaneboronate | Ethyl propiolate | 2 hours | 97 | High yield |
| 3 | Azidomethaneboronate | Aryl alkynes | Up to 16 hours | 85–90 | Longer reaction |
Alternative Synthetic Routes
Other methodologies include:
- Cyclization of hydrazones and azides to produce heterocycles that can be transformed into boronic acids.
- Multi-step synthesis involving halogenation, substitution, and cycloaddition , particularly for complex derivatives.
However, these are less direct and often less efficient than click chemistry or palladium-catalyzed cross-couplings.
Summary of Key Findings
Chemical Reactions Analysis
Cross-Coupling Reactions
The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. These reactions typically involve palladium catalysts and aryl halides to form carbon-carbon bonds.
Example Reaction:
Key Findings:
-
Optimal conditions use THF/H₂O (3:1) with K₂CO₃ as a base and 5 mol% Pd(OAc)₂ at 85–90°C, achieving yields of 82–91% .
-
Electron-withdrawing groups on aryl halides accelerate oxidative addition, while electron-donating groups enhance electronic diversity in products .
Table 1: Suzuki-Miyaura Cross-Coupling Performance
| Aryl Halide Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-NO₂-C₆H₄-Br | 91 | 10 |
| 4-OMe-C₆H₄-I | 85 | 12 |
| 3-Cl-C₆H₄-Br | 88 | 11 |
Cyclization Reactions
The triazole ring facilitates cyclization processes, often acting as a directing group or stabilizing intermediate states.
Mechanistic Insight:
-
In reactions with hydrazines and carbonyl compounds, the triazole’s electron-donating properties stabilize cationic intermediates, enabling efficient ring closure.
-
Example: Cyclization with ethyl 2-chloro-3-oxobutanoate under basic conditions forms thiazole-triazole hybrids in 89% yield .
Reaction Pathway:
Chalcone Formation
Under basic conditions, the boronic acid participates in condensation reactions with aldehydes to form chalcone derivatives.
Experimental Data:
-
Reactions with benzaldehyde derivatives in ethanol (NaOH, 60°C) yield 3,4,5-trisubstituted chalcones with 61–97% efficiency .
-
Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) show higher reactivity due to enhanced nucleophilicity.
Table 2: Chalcone Synthesis with Benzaldehyde Derivatives
| Aldehyde Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-NO₂ | 78 | 6 |
| 4-OMe | 92 | 4 |
| 3-Cl | 85 | 5 |
Biological Interaction Mechanisms
While primarily a synthetic intermediate, the compound’s boronic acid group can interact with biological targets:
-
Enzyme Inhibition: Forms reversible bonds with catalytic serine residues in hydrolases, mimicking transition states.
-
Antifungal Activity: Disrupts ergosterol biosynthesis in fungal cell membranes, as observed in structurally similar triazole derivatives.
Comparative Reactivity
The compound’s unique triazole-boronic acid structure enhances reactivity compared to simpler boronic acids:
Key Advantages:
Scientific Research Applications
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is a chemical compound with diverse applications, particularly in organic synthesis and medicinal chemistry. The uniqueness of this compound lies in its combination of triazole and boronic acid functionalities, which enhances its reactivity and broadens its application potential.
Applications in Organic Synthesis
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid serves as a crucial intermediate in synthesizing various organic compounds via cross-coupling reactions. Boronic acids are frequently employed in Suzuki-Miyaura coupling, a widely used reaction in organic chemistry for forming carbon-carbon bonds. The triazole moiety contributes to the stability and modifies the electronic properties of the boronic acid, making it a valuable building block for creating complex molecules.
Potential in Medicinal Chemistry
The biological activity of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid has been explored in different contexts, indicating its potential in medicinal chemistry. Boronic acid derivatives have gained prominence in drug discovery due to their ability to interact with biological targets. Triazoles are also frequently used in medicinal chemistry because of their diverse biological activities and stability . Combining these two functionalities can lead to novel therapeutic agents.
Structural Comparisons
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid can be compared with other compounds having structural similarities to understand its unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylphenylboronic Acid | Boronic acid with methylphenyl group | Enhanced lipophilicity; useful in drug development |
| 5-(4-Fluorophenyl)-1H-pyrazole | Pyrazole derivative | Exhibits strong anti-inflammatory properties |
| 4-(Trifluoromethyl)-phenylboronic Acid | Boronic acid with trifluoromethyl group | High reactivity in cross-coupling reactions |
| 2-(Pyridinyl)-boronic Acid | Boronic acid with pyridine functionality | Potential applications in coordination chemistry |
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Properties
Triazole vs. Phenylboronic Acid
- However, the 1,5-dimethyl substituents donate electron density through inductive effects, counterbalancing the triazole’s electron-withdrawing nature. This balance may result in a pKa similar to phenylboronic acid (~8.7) but requires experimental validation .
Comparison with Benzoxaborole
Benzoxaborole (e.g., Tavaborole) features a fused oxaborole ring, enhancing stability and enabling antifungal activity via reversible ester formation with biomolecules. In contrast, the triazole core in (1,5-dimethyl-1H-1,2,3-triazol-4-yl)boronic acid offers hydrogen-bonding sites for targeted interactions but may lack the same metabolic stability due to the absence of a fused ring system .
Aliphatic Boronic Acids
Aliphatic boronic acids (e.g., alkyl-B(OH)₂) exhibit lower Lewis acidity compared to aromatic derivatives due to reduced electron withdrawal.
Stability and Toxicity
- Aqueous Stability : Boronic acids generally degrade to boric acid, a low-toxicity metabolite. The triazole ring’s stability under physiological conditions suggests favorable pharmacokinetics compared to hydrolytically labile esters (e.g., pinacol-protected boronic acids in ) .
- Thermal Stability : The methyl groups may improve thermal stability relative to unsubstituted triazolylboronic acids, analogous to how fluorination stabilizes arylboronic acids () .
Comparative Data Table
Biological Activity
(1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₄H₈BN₃O₂
- Molecular Weight : 140.94 g/mol
- CAS Number : 2246592-85-6
Synthesis
The synthesis of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid typically involves methods such as the "Click" chemistry approach and Suzuki-Miyaura cross-coupling reactions. These methods are favored for their efficiency and ability to produce high yields in aqueous media .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example:
- Carbonic Anhydrase II Inhibition : The compound was evaluated for its inhibitory activity against carbonic anhydrase II, showing IC₅₀ values ranging from 13.8 to 35.7 µM. This indicates moderate to strong inhibitory effects compared to standard inhibitors like acetazolamide (IC₅₀ = 18.2 µM) .
Antimicrobial Properties
Research has also investigated the antimicrobial activity of various triazole derivatives, including (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid:
- Antibacterial Activity : The compound demonstrated significant antibacterial effects against a range of bacterial strains. The minimum inhibitory concentrations (MICs) were found to be between 0.29 and 2.34 µM for specific derivatives .
Antioxidant Activity
The antioxidant capacity of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid has been assessed using various bioanalytical methods:
| Method | Activity |
|---|---|
| ABTS Assay | High |
| DPPH Assay | Moderate |
| Ferric Ion Reduction | Significant |
These results suggest that the compound possesses notable antioxidant properties, contributing to its potential therapeutic applications .
Study 1: Triazole Derivatives as Anticancer Agents
In a study focusing on triazole-containing hybrids, derivatives of (1,5-Dimethyl-1H-1,2,3-triazol-4-yl)boronic acid were synthesized and tested for anticancer activity. One derivative showed significant cytotoxicity against HCT116 cancer cells with an IC₅₀ value of 5.19 µM. These findings support the potential of triazole derivatives in cancer therapy .
Study 2: Cholinesterase Inhibition
Another investigation examined the inhibitory effects of various triazole compounds on cholinesterase enzymes. The results indicated that certain derivatives exhibited stronger inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
Q & A
Q. What statistical approaches reconcile variability in high-throughput screening data for boronic acid libraries?
- Methodological Answer : Apply principal component analysis (PCA) to cluster reactivity trends (e.g., electronic vs. steric effects) and machine learning (e.g., random forests) to predict successful reactions. Normalize MS intensity data against internal standards (e.g., stable isotope-labeled analogs) .
Advanced Methodological Challenges
Q. How to engineer site-selective functionalization of this compound for click chemistry applications?
Q. What in silico tools predict its pharmacokinetic properties (e.g., blood-brain barrier penetration)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
